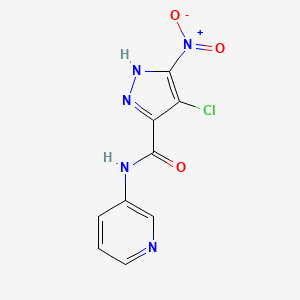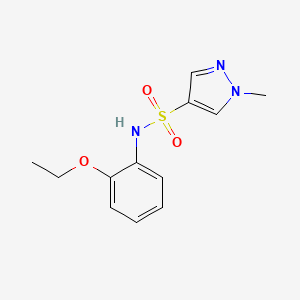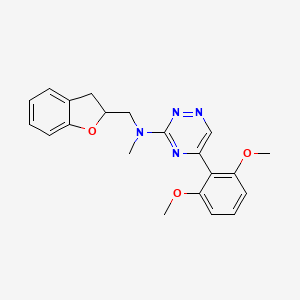![molecular formula C19H19ClN4O B6105498 5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6105498.png)
5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as JNJ-40411813 and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific enzymes that are involved in cell division and proliferation. This compound specifically targets the protein kinases that are involved in the regulation of cell growth and division. By inhibiting these enzymes, this compound can prevent the growth and spread of cancer cells and can also protect neurons from damage and degeneration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the formation of new blood vessels that are necessary for tumor growth. This compound has also been shown to protect neurons from damage and degeneration, improve cognitive function, and reduce inflammation in the brain.
実験室実験の利点と制限
The advantages of using 5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments include its specificity for protein kinases that are involved in cell growth and division, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of neurological disorders. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
将来の方向性
There are several future directions for the study of 5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. These include:
1. Further studies to determine the efficacy and safety of this compound in humans.
2. Development of novel analogs of this compound with improved potency and selectivity for specific protein kinases.
3. Investigation of the potential use of this compound in combination with other anticancer drugs for the treatment of various types of cancer.
4. Studies to determine the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
5. Investigation of the potential use of this compound as a diagnostic tool for the early detection of cancer and neurological disorders.
合成法
The synthesis of 5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the use of several chemical reagents and catalysts. The most commonly used method involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperidine, followed by the reduction of the resulting nitro compound with a reducing agent such as tin(II) chloride. The final step involves the cyclization of the intermediate product with pyridine-2-carboxylic acid in the presence of a base.
科学的研究の応用
5-(2-chlorophenyl)-2-(4-methyl-1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-(2-chlorophenyl)-2-(4-methylpiperidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-12-7-10-24(11-8-12)19-22-17-16(18(25)23-19)14(6-9-21-17)13-4-2-3-5-15(13)20/h2-6,9,12H,7-8,10-11H2,1H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDUHPOZRRWGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}butanamide](/img/structure/B6105416.png)
![ethyl 4-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6105417.png)
![4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B6105425.png)


![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105443.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6105477.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B6105483.png)

![3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B6105492.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6105504.png)

![1-[2-(4-methoxyphenyl)ethyl]-4-{[(5-methyl-2-furyl)methyl]amino}-2-pyrrolidinone](/img/structure/B6105519.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6105524.png)